2-Decanol

Catalog No.
S525361
CAS No.
1120-06-5
M.F
C10H22O
M. Wt
158.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Decanol

CAS Number

1120-06-5

Product Name

2-Decanol

IUPAC Name

decan-2-ol

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3

InChI Key

ACUZDYFTRHEKOS-SNVBAGLBSA-N

SMILES

CCCCCCCCC(C)O

Solubility

Soluble in DMSO

Synonyms

Decan-2-ol; 2-Hydroxydecane; AI3-11545; EINECS 214-296-6; NSC 67349.

Canonical SMILES

CCCCCCCCC(C)O

Isomeric SMILES

CCCCCCCC[C@@H](C)O

Description

The exact mass of the compound 2-Decanol is 158.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Miniature Catalytic Reactor Development

Study of Phytanoyl-CoA Hydroxylase Substrate Spectrum

2-Decanol is a straight-chain alcohol with the molecular formula C10H22OC_{10}H_{22}O and a molecular weight of approximately 158.28 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in its chain. The compound is also known by several other names, including 2-hydroxydecane, decan-2-ol, and methyl-n-octyl carbinol .

2-Decanol appears as a colorless liquid with a characteristic odor. It has a boiling point of around 482.15 K and a melting point of approximately 270.8 K . The compound is relatively hydrophobic, with a logP value of 3.118, indicating its low solubility in water and higher affinity for organic solvents .

The specific mechanism of action of 2-decanol as a nematicide is not fully understood, but it is believed to disrupt the cell membranes of nematodes []. Further research is needed to elucidate its exact mode of action.

Typical of alcohols. Key reactions include:

  • Oxidation: 2-Decanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For instance, it can be oxidized to decan-2-one using oxidizing agents like potassium dichromate or chromium trioxide .
  • Dehydration: Under acidic conditions, 2-decanol can undergo dehydration to form alkenes such as decene .
  • Hydrogen Elimination: In the presence of catalysts like ruthenium complexes, 2-decanol can participate in hydrogen elimination reactions .

These reactions highlight its versatility in organic synthesis and industrial applications.

The biological activity of 2-decanol has been studied concerning its potential antimicrobial properties. Some studies have indicated that it exhibits moderate antibacterial activity against various strains of bacteria, suggesting possible applications in pharmaceuticals or as preservatives in food products . Additionally, its hydrophobic nature may influence its interactions with biological membranes, affecting the permeability and activity of certain compounds.

Several methods exist for synthesizing 2-decanol:

  • Hydroformylation: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
  • Reduction of Ketones: 2-Decanol can be synthesized by reducing decan-2-one using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Fermentation: Some biotechnological approaches involve fermenting sugars to produce long-chain alcohols, including 2-decanol.

These methods showcase both traditional chemical synthesis and modern biotechnological advancements.

2-Decanol has diverse applications across various industries:

  • Solvent: Due to its hydrophobic properties, it is used as a solvent in chemical processes and formulations.
  • Surfactant: It serves as an emulsifier or surfactant in cosmetic formulations and personal care products.
  • Chemical Intermediate: The compound is utilized in the synthesis of other chemicals, including plasticizers and lubricants.
  • Catalytic Processes: It is employed in catalytic reactors for oxidation reactions involving alcohols .

Interaction studies involving 2-decanol focus on its behavior in different chemical environments and its biological interactions. Research indicates that it can modify membrane fluidity due to its hydrophobic characteristics, potentially influencing drug delivery systems . Additionally, studies on its interactions with enzymes suggest that it may affect enzyme activity through competitive inhibition or allosteric modulation.

Several compounds share structural similarities with 2-decanol. Here are some notable comparisons:

CompoundMolecular FormulaTypeUnique Characteristics
1-DecanolC10H22OC_{10}H_{22}OPrimary AlcoholHydroxyl group at the end of the chain
3-DecanolC10H22OC_{10}H_{22}OSecondary AlcoholHydroxyl group on the third carbon
OctanolC8H18OC_{8}H_{18}OPrimary AlcoholShorter carbon chain
NonanolC9H20OC_{9}H_{20}OPrimary AlcoholOne less carbon than decanol

Uniqueness of 2-Decanol: The position of the hydroxyl group at the second carbon distinguishes it from other similar compounds. This structural feature influences its reactivity and biological properties, making it particularly useful in specific industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

158.1671

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-06-5

Wikipedia

2-decanol

Dates

Modify: 2023-08-15
1: Perrakis A, Antoniadou-Vyza E, Tsitsa P, Lamzin VS, Wilson KS, Hamodrakas SJ. Molecular, crystal and solution structure of a beta-cyclodextrin complex with the bromide salt of 2-(3-dimethylaminopropyl)tricyclo[3.3.1.1(3,7)]decan-2-ol, a potent antimicrobial drug. Carbohydr Res. 1999 Apr 30;317(1-4):19-28. PubMed PMID: 10498440.

Explore Compound Types